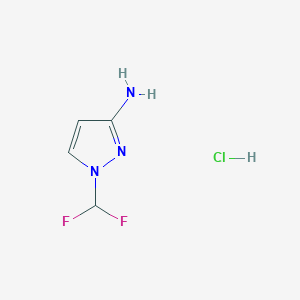

1-(Difluoromethyl)-1H-pyrazol-3-amine hydrochloride

Description

Properties

IUPAC Name |

1-(difluoromethyl)pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3.ClH/c5-4(6)9-2-1-3(7)8-9;/h1-2,4H,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAULRJDQFDBESD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919785-20-9 | |

| Record name | 1-(difluoromethyl)-1H-pyrazol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(Difluoromethyl)-1H-pyrazol-3-amine hydrochloride typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of pyrazole with difluoromethylating agents under controlled conditions. Industrial production methods often employ metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

1-(Difluoromethyl)-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluoromethylated pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that derivatives of 1H-pyrazole compounds exhibit potent anticancer properties. For instance, certain pyrazole derivatives have been identified as inhibitors of key enzymes involved in cancer cell proliferation. The difluoromethyl group enhances the lipophilicity and bioactivity of these compounds, making them promising candidates for further development as anticancer agents .

Protein Kinase Inhibition

A notable application of pyrazole derivatives, including 1-(difluoromethyl)-1H-pyrazol-3-amine hydrochloride, is their role as selective inhibitors of protein kinases. For example, compounds derived from this structure have been investigated for their ability to inhibit the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), which plays a crucial role in cellular stress responses and cancer progression .

Agrochemical Applications

Pesticidal Properties

The compound has been explored for its potential use in agrochemicals, specifically as a precursor in the synthesis of novel pesticides. The difluoromethyl group is known to enhance the biological activity of pesticide formulations. Research indicates that pyrazole-based pesticides demonstrate effective control over various pests and pathogens, making them valuable in agricultural applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies on this compound reveal that modifications to the pyrazole ring and substituents significantly impact biological activity. For example:

- Substituent Effects: Variations in substituents on the pyrazole ring can lead to enhanced potency against specific targets.

- Lipophilicity: The presence of fluorine atoms increases lipophilicity, which is often correlated with improved membrane permeability and bioavailability.

Case Studies

Several studies have documented the efficacy and applications of this compound:

- Case Study 1: A study published in Molecules demonstrated that a series of difluoromethylated pyrazole derivatives exhibited superior antifungal activity against phytopathogenic fungi compared to traditional fungicides .

- Case Study 2: Research highlighted in ACS Medicinal Chemistry Letters reported on novel pyrazole derivatives that effectively inhibited PERK, showcasing their potential as therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form strong interactions with enzymes and receptors, thereby modulating their activity. The pathways involved in its action include inhibition of key enzymes in microbial metabolic pathways, leading to the disruption of essential biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazol-3-amine Hydrochlorides

The following table compares 1-(difluoromethyl)-1H-pyrazol-3-amine hydrochloride with analogs differing in substituents or backbone structure:

Key Structural and Functional Differences

Fluorinated Substituents

- Difluoromethyl (-CF₂H) : Offers moderate electronegativity and lipophilicity, balancing solubility and membrane permeability .

- Trifluoromethyl (-CF₃) : Higher lipophilicity and metabolic stability but may reduce aqueous solubility .

Aromatic vs. Aliphatic Substituents

- Adamantyl Group : Bulky aliphatic substituent (e.g., in 1-(adamantan-1-yl)-1H-pyrazol-3-amine) increases lipophilicity and membrane penetration, advantageous for antimicrobial agents .

- Aromatic Rings (e.g., 3-trifluoromethylphenyl) : Enhance π-π stacking with protein targets, useful in CNS drug design .

Positional Isomerism

- 3-Amine vs.

Fluorine’s Role in Bioactivity

Comparative Efficacy in Therapeutic Studies

- Antimicrobial Activity : Adamantyl-substituted pyrazol-3-amine derivatives show superior efficacy against Gram-positive bacteria due to increased membrane penetration .

- Enzyme Inhibition : Aromatic analogs (e.g., 1-(3-trifluoromethylphenyl)-1H-pyrazol-3-amine HCl) demonstrate strong inhibition of kinases and proteases .

Biological Activity

1-(Difluoromethyl)-1H-pyrazol-3-amine hydrochloride, a compound characterized by its difluoromethyl group and pyrazole structure, has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 919785-20-9

- Molecular Weight : 153.18 g/mol

- Chemical Structure : The compound features a pyrazole ring with a difluoromethyl substituent at the first position and an amino group at the third position.

Antimicrobial Properties

Recent studies have indicated that compounds with pyrazole structures, including this compound, exhibit significant antimicrobial activity. For example, derivatives of pyrazole have shown effectiveness against various bacterial strains and fungi. A study demonstrated that a similar pyrazole derivative displayed moderate to excellent antifungal activity against several phytopathogenic fungi, suggesting that this compound may possess comparable properties .

Anticancer Activity

The compound's potential in oncology has been explored through its interaction with specific molecular targets involved in cancer progression. Research into related pyrazole compounds has revealed that modifications to the core structure can enhance potency against cancer cell lines. For instance, lead optimization studies have identified pyrazole sulfonamide derivatives with significant inhibitory effects on cancer-related enzymes, which may parallel the activity of this compound .

The biological activity of this compound is thought to involve its interaction with various enzymes and receptors:

- Enzyme Inhibition : Pyrazole derivatives are known to inhibit specific enzymes related to disease processes, such as N-myristoyltransferase (NMT) in Trypanosoma brucei, a target for treating African sleeping sickness. Similar mechanisms may apply to the difluoromethylated variant .

- Receptor Binding : The compound may also bind to receptors involved in signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects.

Table 1: Summary of Biological Activities of Related Pyrazole Compounds

Q & A

Q. How does this compound compare to 1-(4-Chlorophenyl)-1H-pyrazol-3-amine in terms of synthetic complexity and bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.